Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)- is a complex organic compound with the molecular formula C18H17N3O2 and a molecular weight of 307.3465 g/mol . This compound is characterized by the presence of a cyclopropane ring, a nitrile group, and two aromatic rings substituted with dimethylamino and nitro groups, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)- typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of p-(dimethylamino)benzaldehyde with p-nitrophenylacetonitrile in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Reduction of Nitro Group: 2-[p-(dimethylamino)phenyl]-1-(p-aminophenyl)cyclopropanecarbonitrile
Reduction of Nitrile Group: 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)cyclopropanamine
Scientific Research Applications
Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-phenyl-: Similar structure but lacks the nitro group.
Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-p-tolyl-: Similar structure but has a methyl group instead of a nitro group.
Uniqueness
Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)- is unique due to the presence of both dimethylamino and nitro groups on the aromatic rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
28752-34-3 |
---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C18H17N3O2/c1-20(2)15-7-3-13(4-8-15)17-11-18(17,12-19)14-5-9-16(10-6-14)21(22)23/h3-10,17H,11H2,1-2H3 |
InChI Key |
WQAFEGBITDYAKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.